1-Ethynyl-4-isopropoxy-2-methylbenzene
Description
Contextualization of Alkynyl-Substituted Aromatic Hydrocarbons
Alkynyl-substituted aromatic hydrocarbons, often referred to as aryl alkynes, represent a pivotal class of organic compounds. nih.gov Their defining feature is the presence of a carbon-carbon triple bond directly attached to an aromatic ring. nih.gov This structural motif imparts a unique electronic and reactive character to the molecule. The sp-hybridized carbon atoms of the alkyne group are more electronegative than the sp2-hybridized carbons of the benzene (B151609) ring, leading to a variety of interesting chemical properties.
Aryl alkynes are versatile building blocks in organic synthesis, primarily due to the reactivity of the triple bond and the terminal C-H bond in terminal alkynes. nih.govfastercapital.com They readily participate in a wide array of chemical transformations, including cross-coupling reactions, cycloadditions, and polymerizations. fastercapital.compurechemistry.orgwiley-vch.de These reactions allow for the construction of complex molecular architectures, making aryl alkynes indispensable precursors in the synthesis of pharmaceuticals, natural products, and advanced organic materials. fastercapital.commdpi.com
Structural Significance of 1-Ethynyl-4-isopropoxy-2-methylbenzene within Substituted Benzene Systems
The specific arrangement of the ethynyl (B1212043), isopropoxy, and methyl groups on the benzene ring in this compound dictates its unique chemical personality. The interplay of electronic and steric effects of these substituents governs the reactivity and regioselectivity of its chemical transformations.
The isopropoxy group at the para position is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic pi-system. lumenlearning.comlibretexts.org This electron donation increases the electron density of the benzene ring, activating it towards electrophilic aromatic substitution. quora.com The methyl group at the ortho position is also a weak electron-donating group through an inductive effect. youtube.com In contrast, the ethynyl group at position 1 is a weakly deactivating group due to the higher electronegativity of its sp-hybridized carbons. libretexts.org
The directing effects of these substituents are also crucial. Both the isopropoxy and methyl groups are ortho, para-directing for electrophilic aromatic substitution. lumenlearning.comyoutube.com Given their positions, they would direct incoming electrophiles to the remaining unsubstituted positions on the ring. However, the isopropoxy group is a stronger activating group than the methyl group, and its directing effect would likely dominate. youtube.com Steric hindrance from the bulky isopropoxy and adjacent methyl group would also play a significant role in determining the position of substitution. purechemistry.orgjove.com
Overview of Research Trajectories for Aryl Alkynes
The research landscape for aryl alkynes is dynamic and expanding, driven by their utility in constructing complex molecular frameworks. A major area of research involves their participation in transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of this field, enabling the formation of carbon-carbon bonds under mild conditions. mdpi.comorganic-chemistry.orglibretexts.orgwikipedia.org This reaction is widely used in the synthesis of conjugated enynes and arylalkynes. libretexts.org
Another significant research trajectory is the use of aryl alkynes in cycloaddition reactions. wiley-vch.de These reactions, such as [2+2+2] and [4+2] cycloadditions, provide efficient routes to polycyclic and heterocyclic compounds. wiley-vch.deacs.org For instance, the ruthenium-catalyzed cycloaddition of aryl alkynes with azides is a powerful method for synthesizing 1,5-disubstituted 1,2,3-triazoles. nih.govacs.org Furthermore, aryl alkynes are key components in the synthesis of functional materials, including conducting polymers and fluorescent molecules. mdpi.comorganic-chemistry.org The development of novel catalytic systems and the exploration of new reaction pathways for aryl alkynes continue to be active areas of investigation, promising to unlock even greater synthetic potential. mdpi.comresearchgate.net
Data Tables
Due to the limited availability of experimental data for this compound, the following table presents a comparison of known physical and chemical properties of structurally similar compounds to provide a contextual reference.
Table 1: Comparison of Physicochemical Properties of Related Alkynyl-Substituted Benzenes
| Property | 1-Ethynyl-4-methoxy-2-methylbenzene | 1-Ethynyl-4-methylbenzene | 1-Ethynyl-4-propylbenzene |
| CAS Number | 74331-69-4 sigmaaldrich.com | 766-97-2 chemeo.com | 60319-33-7 nih.gov |
| Molecular Formula | C10H10O sigmaaldrich.com | C9H8 chemeo.com | C11H12 nih.gov |
| Molecular Weight | 146.19 g/mol sigmaaldrich.com | 116.16 g/mol chemeo.com | 144.21 g/mol nih.gov |
| Melting Point | 30-34 °C sigmaaldrich.com | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Form | Solid sigmaaldrich.com | Not available | Not available |
This table is for comparative purposes only. The properties of this compound may differ.
Detailed Research Findings
While direct research on this compound is not extensively published, its chemical behavior and potential research applications can be inferred from the well-established reactivity of analogous aryl alkynes.
A likely synthetic route to this compound would involve a Sonogashira coupling reaction. organic-chemistry.orglibretexts.org This would entail the palladium- and copper-catalyzed reaction of a suitable halogenated precursor, such as 1-halo-4-isopropoxy-2-methylbenzene, with a source of the ethynyl group, like trimethylsilylacetylene (B32187) followed by deprotection. The efficiency of this coupling would be influenced by the nature of the halogen (I > Br > Cl) on the aromatic ring. wikipedia.org
The reactivity of the ethynyl group in this compound would make it a valuable intermediate in various synthetic transformations. It could undergo hydration reactions to yield the corresponding ketone, or participate in cycloaddition reactions to construct more complex heterocyclic systems. For instance, a [3+2] cycloaddition with an azide (B81097) would lead to the formation of a triazole ring, a common motif in medicinal chemistry. nih.govlibretexts.org The electronic nature of the substituted benzene ring would influence the regioselectivity of such cycloadditions.
Furthermore, the terminal alkyne C-H bond is amenable to functionalization. It can be deprotonated to form an acetylide, which can then act as a nucleophile in various reactions. This allows for the introduction of a wide range of substituents at the terminal carbon of the alkyne, further expanding the synthetic utility of this compound. The presence of the activating isopropoxy and methyl groups could also be exploited in electrophilic aromatic substitution reactions on the benzene ring, although the steric bulk of the substituents would need to be considered. libretexts.orgkhanacademy.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-2-methyl-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-5-11-6-7-12(8-10(11)4)13-9(2)3/h1,6-9H,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLUXBYGPHDNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethynyl 4 Isopropoxy 2 Methylbenzene
Established Strategies for Ethynylated Aromatic Compounds
The construction of the carbon-carbon triple bond on an aromatic ring is a cornerstone of modern organic synthesis. For a molecule like 1-Ethynyl-4-isopropoxy-2-methylbenzene, this is most effectively achieved through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions for this compound
Palladium-catalyzed cross-coupling reactions represent a powerful and widely used method for the formation of carbon-carbon bonds. Among these, the Sonogashira coupling is particularly well-suited for the synthesis of terminal and internal alkynes. wikipedia.org
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For the synthesis of this compound, a suitable precursor would be a 1-halo-4-isopropoxy-2-methylbenzene derivative. The reactivity of the halide in the Sonogashira coupling generally follows the trend I > Br > Cl. libretexts.org Therefore, 1-iodo-4-isopropoxy-2-methylbenzene would be the most reactive precursor, followed by the bromo and chloro analogues.
The terminal alkyne used can be acetylene (B1199291) gas itself, though this can be challenging to handle in a laboratory setting. A common and more convenient alternative is the use of a protected acetylene equivalent, such as trimethylsilylacetylene (B32187) (TMSA). Following the coupling reaction, the trimethylsilyl (B98337) group can be easily removed under mild basic conditions, for instance, with potassium carbonate in methanol (B129727), to yield the terminal alkyne. youtube.com Another commercially available alkyne source that can be employed is 2-methyl-3-butyn-2-ol, which after coupling, can be deprotected using a strong base to reveal the terminal alkyne. nih.gov
A plausible synthetic route starting from a commercially available precursor like 4-bromo-2-methylphenol (B185452) is outlined below:
Step 1: Etherification. The phenolic hydroxyl group of 4-bromo-2-methylphenol can be converted to the isopropoxy group via a Williamson ether synthesis. This involves reacting the phenol (B47542) with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). byjus.commasterorganicchemistry.comwikipedia.org
Step 2: Sonogashira Coupling. The resulting 1-bromo-4-isopropoxy-2-methylbenzene can then undergo a Sonogashira coupling with a terminal alkyne or its equivalent, such as trimethylsilylacetylene, to introduce the ethynyl (B1212043) group. organic-chemistry.org
The success of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. researchgate.net For aryl halides, common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). libretexts.org The latter is often more stable and easier to handle.
The steric hindrance around the halogen atom on the aryl halide can significantly impact the reaction efficiency. In the case of 1-halo-4-isopropoxy-2-methylbenzene, the presence of the methyl group in the ortho position to the halide can pose a steric challenge. To overcome this, the use of bulky electron-rich phosphine (B1218219) ligands can be beneficial. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or other biarylphosphines have been shown to be effective in promoting the coupling of sterically hindered aryl bromides. nih.govnih.gov N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium, capable of facilitating Sonogashira couplings, even for less reactive aryl chlorides. libretexts.org
In some cases, copper-free Sonogashira protocols are employed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). nih.gov These systems often require a different set of optimized conditions, potentially involving alternative bases or palladium catalysts. A dual catalytic system combining gold and palladium has also been reported to be highly efficient and selective, avoiding the need for a copper co-catalyst. organic-chemistry.org
Table 1: Common Catalytic Systems for Sonogashira Coupling
| Catalyst/Pre-catalyst | Ligand | Co-catalyst | Base | Typical Substrates |
| Pd(PPh₃)₄ | Triphenylphosphine | CuI | Triethylamine (B128534), Diisopropylamine | Aryl iodides, Aryl bromides |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | Triethylamine, Piperidine | Aryl iodides, Aryl bromides |
| Pd(OAc)₂ | P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃, K₂CO₃ | Sterically hindered aryl bromides |
| PdCl₂(NHC)₂ | N-Heterocyclic Carbene | CuI or None | Various amines, carbonates | Aryl bromides, Aryl chlorides |
This table presents generalized information and specific conditions may vary.
Influence of Reaction Conditions (Solvent, Temperature, Additives) on this compound Yield and Purity
The yield and purity of the final product are critically influenced by the reaction conditions.
Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the catalytic cycle. Common solvents for Sonogashira reactions include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, as well as amines like triethylamine, which can also act as the base. researchgate.net The polarity of the solvent can affect the reaction rate and selectivity. researchgate.net
Temperature: Sonogashira reactions can often be carried out at room temperature, particularly for reactive aryl iodides. wikipedia.org However, for less reactive aryl bromides or sterically hindered substrates, heating is often necessary, with temperatures typically ranging from 50 to 100 °C. nih.gov Careful control of the temperature is important to prevent catalyst decomposition and side reactions.
Additives: Besides the palladium catalyst, copper(I) co-catalyst, and base, other additives can sometimes be beneficial. For instance, the use of a phase-transfer catalyst can be advantageous in certain systems. In copper-free Sonogashira reactions, additives like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been used. gold-chemistry.org
The optimization of these parameters is key to achieving high yields and purity of this compound.
Alkylation Approaches for Isopropoxy Group Incorporation in this compound Precursors
As mentioned earlier, a key step in the synthesis of the target molecule is the formation of the isopropoxy ether. This is typically achieved through the alkylation of a corresponding phenolic precursor.
The Williamson ether synthesis is the most common and direct method for preparing ethers from an alcohol and an organohalide. byjus.comwikipedia.org In the context of synthesizing a precursor for this compound, the starting material would be a substituted phenol, such as 4-halo-2-methylphenol.
The general protocol involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks the alkylating agent (e.g., 2-bromopropane or 2-iodopropane) in an Sₙ2 reaction. wikipedia.org
Table 2: Reagents for Williamson Ether Synthesis of Isopropoxyarenes
| Phenolic Substrate | Alkylating Agent | Base | Solvent |
| 4-Halo-2-methylphenol | 2-Bromopropane | K₂CO₃ | Acetone, DMF |
| 4-Halo-2-methylphenol | 2-Iodopropane | NaH | THF, DMF |
| 4-Halo-2-methylphenol | Isopropyl tosylate | Cs₂CO₃ | Acetonitrile |
This table provides illustrative examples of common reagents.
The choice of base and solvent is important for the efficiency of the reaction. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle. byjus.com Polar aprotic solvents such as DMF, DMSO, or acetone are commonly used as they can accelerate Sₙ2 reactions. byjus.com It is important to note that secondary alkyl halides like 2-bromopropane can also undergo elimination reactions (E2) as a competing pathway, especially with sterically hindered phenoxides or strong, bulky bases. libretexts.org Therefore, careful optimization of the reaction conditions is necessary to maximize the yield of the desired ether.
Sequential Functionalization Strategies Towards this compound
The construction of this compound through sequential functionalization typically involves a multi-step process, beginning with a readily available substituted benzene (B151609) derivative. A plausible and commonly employed route involves the introduction of the three substituents—methyl, isopropoxy, and ethynyl—in a strategic order to ensure correct regiochemistry and high yields.
A hypothetical, yet chemically sound, synthetic pathway could commence with 2-methyl-4-nitrophenol. This starting material provides a scaffold with the methyl group and a masked amino group (the nitro group) in the desired positions.
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group can be converted to the isopropoxy group via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, followed by nucleophilic attack on an isopropyl halide (e.g., 2-bromopropane or isopropyl iodide).
Step 2: Reduction of the Nitro Group. The nitro group is then reduced to an amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride (SnCl2) in ethanol (B145695) or catalytic hydrogenation using palladium on carbon (Pd/C) being common and effective methods. chemicalbook.com This step yields 4-isopropoxy-2-methylaniline. glpbio.com
Step 3: Sandmeyer-type Reaction to Introduce a Halogen. The resulting aniline (B41778) can be converted into a more versatile intermediate, an aryl halide, through a Sandmeyer reaction. Diazotization of the amine with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric or hydrobromic acid) at low temperatures generates a diazonium salt. Subsequent treatment with a copper(I) halide (CuCl or CuBr) introduces the corresponding halogen at that position, yielding, for example, 1-bromo-4-isopropoxy-2-methylbenzene.
Step 4: Sonogashira Coupling. The final and crucial step is the introduction of the ethynyl group. This is most effectively achieved through a Sonogashira coupling reaction. wikipedia.orgsynarchive.comorganic-chemistry.org This palladium- and copper-co-catalyzed cross-coupling reaction joins the aryl halide with a terminal alkyne, such as trimethylsilylacetylene (TMSA). The use of TMSA is advantageous as the trimethylsilyl group acts as a protecting group for the terminal alkyne, preventing self-coupling. The reaction is typically carried out in the presence of a base, such as triethylamine or diisopropylamine, which also serves as the solvent. rsc.org Following the coupling, the TMS group is readily removed by treatment with a mild base like potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to afford the final product, this compound.
A summary of potential reactants and conditions for the key Sonogashira coupling step is presented in the table below.
| Aryl Halide | Alkyne Source | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Typical Temperature |
| 1-Iodo-4-isopropoxy-2-methylbenzene | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Triethylamine | THF/Toluene | Room Temp to 80 °C |
| 1-Bromo-4-isopropoxy-2-methylbenzene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 50-100 °C |
| 1-Iodo-4-isopropoxy-2-methylbenzene | Acetylene gas | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 80-120 °C |
Contemporary and Emerging Synthetic Approaches for this compound
While sequential functionalization is a reliable method, modern organic synthesis strives for greater efficiency, atom economy, and sustainability. Several emerging strategies could be applied to streamline the synthesis of this compound.
Transition Metal-Catalyzed C-H Activation for Aryl Alkynes
A more direct and atom-economical approach to forming aryl-alkyne bonds is through transition metal-catalyzed C-H activation. This methodology circumvents the need for pre-functionalized aryl halides, instead directly coupling a C-H bond of the aromatic ring with a terminal alkyne. For a substrate like 1-isopropoxy-2-methylbenzene, a directing group on the ring would likely be necessary to achieve the desired regioselectivity.
The reaction mechanism typically involves the coordination of a transition metal catalyst (e.g., rhodium, ruthenium, or palladium) to a directing group on the aromatic substrate. This brings the metal center in proximity to a specific C-H bond, facilitating its cleavage and the formation of a metal-carbon bond. Subsequent reaction with an alkyne partner and reductive elimination furnishes the desired product. While this approach is highly promising, achieving the specific regiochemistry for this compound would depend on the development of a suitable directing group strategy for this substitution pattern.
Advanced Continuous Flow Synthesis for this compound
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. The synthesis of aryl alkynes, including potentially this compound, can be adapted to flow systems. For instance, the Sonogashira coupling can be performed in a flow reactor where the reactants are continuously pumped through a heated tube packed with a solid-supported palladium catalyst. rsc.org This allows for precise control of reaction time and temperature, often leading to higher yields and purity while minimizing catalyst leaching. The generation and use of potentially hazardous intermediates can also be better managed in a closed-loop flow system.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Often challenging due to heat/mass transfer issues. | More readily scalable by extending operation time or using larger reactors. |
| Safety | Handling of pyrophoric reagents or exothermic reactions can be hazardous on a large scale. | Smaller reaction volumes at any given time enhance safety. |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and pressure. |
| Productivity | Limited by the size of the reaction vessel. | Can achieve high throughput over time. |
Principles of Sustainable Synthesis in the Preparation of Substituted Ethynylbenzenes
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. For the preparation of substituted ethynylbenzenes like the target molecule, several sustainable practices can be considered.
Catalysis: Utilizing catalytic amounts of reagents, such as in the Sonogashira coupling or C-H activation, is inherently more sustainable than using stoichiometric reagents.
Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key goal. While many cross-coupling reactions are sensitive to water, the development of water-soluble ligands and surfactants is an active area of research.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle. C-H activation strategies, for example, offer superior atom economy compared to traditional cross-coupling reactions that generate stoichiometric halide salt waste.
Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, reduces energy consumption. The use of highly active catalysts can facilitate reactions under more benign conditions. Biocatalysis, using enzymes to perform chemical transformations, represents an ultimate goal in sustainable synthesis due to its high selectivity and operation under mild, aqueous conditions. orgsyn.org
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.
Structural and Spectroscopic Elucidation of 1 Ethynyl 4 Isopropoxy 2 Methylbenzene
Advanced Spectroscopic Characterization of 1-Ethynyl-4-isopropoxy-2-methylbenzene
Advanced spectroscopic techniques are indispensable for the unambiguous structural determination and electronic characterization of organic molecules such as this compound. Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy provide complementary information regarding the connectivity of atoms, the chemical environment of nuclei, and the nature of chemical bonds within the molecule.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of this compound can be determined.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethynyl (B1212043) proton, and the protons of the isopropoxy and methyl groups. The aromatic region would likely show three signals due to the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the substituents. The isopropoxy group is an electron-donating group, which would shield the aromatic protons, shifting them to a lower frequency (upfield). The methyl group is weakly electron-donating, while the ethynyl group is weakly electron-withdrawing.
The ethynyl proton (H-C≡) is expected to appear as a singlet at a characteristic chemical shift. The isopropoxy group will present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methyl group on the benzene ring will appear as a singlet.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~6.7-7.3 | m | 3H |
| Isopropoxy-CH | ~4.5-4.7 | septet | 1H |
| Ethynyl-H | ~3.0-3.3 | s | 1H |
| Aromatic-CH₃ | ~2.2-2.4 | s | 3H |
| Isopropoxy-CH₃ | ~1.3-1.4 | d | 6H |
Disclaimer: The predicted chemical shifts are based on the analysis of analogous compounds and may vary from experimental values.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The sp-hybridized carbons of the ethynyl group are expected to have characteristic chemical shifts. The sp²-hybridized aromatic carbons will appear in a distinct region, with their chemical shifts influenced by the attached substituents. The sp³-hybridized carbons of the isopropoxy and methyl groups will resonate at higher field.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | ~157-159 |
| Aromatic C-C≡ | ~115-117 |
| Aromatic C-H | ~115-133 |
| Aromatic C-CH₃ | ~138-140 |
| Ethynyl C≡C-H | ~88-90 |
| Ethynyl C≡C-Ar | ~80-82 |
| Isopropoxy CH | ~69-71 |
| Aromatic CH₃ | ~20-22 |
| Isopropoxy CH₃ | ~21-23 |
Disclaimer: The predicted chemical shifts are based on the analysis of analogous compounds and may vary from experimental values.
To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the isopropoxy methine proton and the isopropoxy methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of non-protonated carbons and for confirming the substitution pattern on the aromatic ring. For example, correlations would be expected between the ethynyl proton and the aromatic carbons, and between the methyl protons and the adjacent aromatic carbons.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the vibrations of the ethynyl and isopropoxy groups, as well as the substituted benzene ring.
The ethynyl group gives rise to two characteristic vibrations: the C≡C-H stretching vibration and the C≡C triple bond stretching vibration. The isopropoxy group has characteristic C-H and C-O stretching vibrations.
Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| ≡C-H Stretch | Ethynyl | ~3300 | Strong, sharp | Medium |
| C-H Stretch (Aromatic) | Benzene Ring | ~3100-3000 | Medium | Strong |
| C-H Stretch (Aliphatic) | Isopropoxy, Methyl | ~2980-2850 | Strong | Strong |
| C≡C Stretch | Ethynyl | ~2150-2100 | Weak to medium | Strong |
| C=C Stretch (Aromatic) | Benzene Ring | ~1600-1450 | Medium to strong | Medium to strong |
| C-O Stretch | Isopropoxy | ~1250-1000 | Strong | Weak |
Disclaimer: The predicted vibrational frequencies are based on the analysis of analogous compounds and may vary from experimental values.
The complementary nature of IR and Raman spectroscopy is particularly useful in analyzing the ethynyl group. The C≡C stretching vibration, which is often weak in the IR spectrum due to a small change in dipole moment, typically gives a strong signal in the Raman spectrum due to the high polarizability of the triple bond.
Vibrational Spectroscopy (IR and Raman) of this compound
Aromatic Ring Vibrations and Substitution Pattern Analysis
The substitution pattern of this compound, a 1,2,4-trisubstituted aromatic ring, gives rise to a characteristic infrared (IR) spectrum. Analysis of the vibrational modes of the benzene ring provides significant insight into its structure. The key IR absorption bands for aromatic compounds can be categorized into C-H stretching, C-C in-ring stretching, and out-of-plane (oop) C-H bending vibrations. unizin.org
Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. rsc.org For this compound, the presence of C-H bonds on the aromatic ring would lead to absorptions in this range, distinguishing them from the aliphatic C-H stretches of the methyl and isopropoxy groups, which appear below 3000 cm⁻¹. researchgate.net
The carbon-carbon stretching vibrations within the aromatic ring are also highly characteristic. These "ring modes" usually produce sharp bands at approximately 1620-1400 cm⁻¹. researchgate.net Aromatic compounds typically show a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. rsc.org The precise positions and intensities of these bands are influenced by the nature of the substituents.
Perhaps the most diagnostic vibrations for determining the substitution pattern are the C-H out-of-plane bending modes, which appear in the 900-675 cm⁻¹ region of the spectrum. unizin.orgrsc.org The number and position of these strong absorption bands are characteristic of the arrangement of substituents on the benzene ring. For a 1,2,4-trisubstituted benzene, specific patterns of oop C-H wagging are expected, although textbooks show some variation in the exact regions of activity for this substitution pattern. iucr.org The analysis of these bands, often in conjunction with weak overtone and combination bands found between 2000-1665 cm⁻¹, allows for confident assignment of the 1,2,4-substitution pattern. rsc.org
In addition to the ring vibrations, the spectrum of this compound will be defined by its functional groups. The terminal alkyne is expected to show a sharp, medium-intensity ≡C-H stretching band around 3330-3270 cm⁻¹ and a C≡C stretching band of weak to medium intensity between 2260-2100 cm⁻¹. rsc.org The ether linkage of the isopropoxy group will contribute a strong C-O-C stretching absorption, typically in the 1250-1000 cm⁻¹ range. researchgate.net
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group/Structural Feature | Predicted Wavenumber (cm⁻¹) | Intensity |
| ≡C-H Stretch | Terminal Alkyne | 3330 - 3270 | Medium, Sharp |
| =C-H Stretch | Aromatic Ring | 3100 - 3000 | Variable |
| -C-H Stretch | Isopropoxy, Methyl | < 3000 | Medium to Strong |
| C≡C Stretch | Terminal Alkyne | 2260 - 2100 | Weak to Medium |
| Overtone/Combination Bands | Aromatic Ring | 2000 - 1665 | Weak |
| C=C In-Ring Stretch | Aromatic Ring | 1625 - 1585 & 1525 - 1475 | Medium |
| C-O-C Asymmetric Stretch | Isopropoxy (Ether) | ~1250 | Strong |
| C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | ~890 - 800 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of this compound
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a molecule, a critical step in the structural elucidation of a newly synthesized or isolated compound like this compound. The calculated monoisotopic mass of C₁₂H₁₄O is 174.1045 u. HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), confirming the elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for HRMS analysis. It typically generates intact molecular ions with minimal fragmentation, which is ideal for precise mass determination. For this compound, ESI-MS in positive ion mode would be expected to produce protonated molecules, [M+H]⁺, with a predicted m/z of 175.1117. It is also common to observe adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, particularly if trace amounts of their salts are present in the sample or solvent. These adducts would appear at predicted m/z values of 197.0939 and 213.0678, respectively. The high resolving power of the mass analyzer allows these species to be distinguished from other ions with the same nominal mass, providing definitive evidence for the compound's elemental formula.
Table 2: Predicted HRMS Data for this compound
| Species | Formula | Calculated m/z |
| [M]⁺˙ | [C₁₂H₁₄O]⁺˙ | 174.1045 |
| [M+H]⁺ | [C₁₂H₁₅O]⁺ | 175.1117 |
| [M+Na]⁺ | [C₁₂H₁₄ONa]⁺ | 197.0939 |
| [M+K]⁺ | [C₁₂H₁₄OK]⁺ | 213.0678 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds in a mixture and identify them based on their mass spectra. For this compound, GC would serve as an effective method for assessing its purity. A pure sample would ideally exhibit a single peak in the gas chromatogram, with the retention time being a characteristic property under specific analytical conditions. The presence of additional peaks would indicate impurities, which could then be identified by their respective mass spectra.
Upon entering the mass spectrometer, typically using Electron Ionization (EI), the molecules are bombarded with high-energy electrons (70 eV), causing them to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For aromatic compounds, the molecular ion peak ([M]⁺˙) is often prominent due to the stability of the benzene ring. iucr.org Terminal alkynes often show a significant M-1 peak due to the loss of the acetylenic hydrogen. unizin.org A key fragmentation pathway for alkyl-substituted benzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or a related benzylic cation. For this compound, fragmentation could involve the loss of a propylene (B89431) molecule from the isopropoxy group via a McLafferty-type rearrangement, or the loss of a methyl radical.
X-ray Crystallographic Analysis of this compound and Related Analogues
While a specific crystal structure for this compound is not publicly available, its solid-state properties can be inferred from crystallographic studies of analogous molecules, such as other 1,2,4-trisubstituted benzene derivatives and aryl alkynes. X-ray crystallography provides definitive information on molecular conformation, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Solid-State Molecular Conformation and Crystal Packing
In the solid state, the conformation of this compound would be determined by a balance of intramolecular steric and electronic effects. The benzene ring itself is planar, and the linear ethynyl group would lie in or close to this plane. The orientation of the isopropoxy and methyl groups would be adopted to minimize steric hindrance.
Intermolecular Interactions and Supramolecular Assembly
The specific intermolecular interactions dictate the supramolecular assembly of the molecules in the crystal. nih.gov While this compound lacks strong hydrogen bond donors, a variety of weaker interactions would be expected to direct its crystal packing.
π-π Stacking: Interactions between the π-systems of adjacent benzene rings are a common feature in the crystal structures of aromatic compounds. nih.gov These can occur in a face-to-face or, more commonly, an offset face-to-face (slipped-stack) arrangement, which is electrostatically more favorable.
Weak Hydrogen Bonds: The terminal acetylenic proton (≡C-H) can act as a weak hydrogen bond donor, potentially interacting with the oxygen atom of the isopropoxy group on an adjacent molecule (C-H···O). Furthermore, studies on related alkynes have shown that the alkyne π-system itself can act as a hydrogen bond acceptor from a suitable donor. rsc.org
Van der Waals Forces: Dispersive forces are ubiquitous and play a fundamental role in the cohesion of the crystal lattice, particularly through contacts involving the hydrocarbon portions of the isopropoxy and methyl groups. unizin.org
These directional, albeit weak, interactions would guide the molecules to assemble into a specific, repeating three-dimensional architecture, such as dimers or extended chains, which then pack to form the final crystal structure. rsc.org
Computational and Theoretical Investigations of 1 Ethynyl 4 Isopropoxy 2 Methylbenzene
Quantum Chemical Characterization of 1-Ethynyl-4-isopropoxy-2-methylbenzene
Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of molecules. For this compound, these investigations focus on its geometry, molecular orbitals, and charge distribution.
Density Functional Theory (DFT) Studies on Optimized Molecular Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G**, are employed to find the most stable arrangement of its atoms in three-dimensional space. researchgate.netespublisher.com
The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry that minimizes the total electronic energy. researchgate.net The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the ethynyl (B1212043), isopropoxy, and methyl substituents on the benzene (B151609) ring. For instance, the orientation of the isopropoxy group relative to the benzene ring and the linearity of the ethynyl group are determined. The stability of the final optimized geometry is confirmed when it corresponds to a local minimum on the potential energy surface. researchgate.net
Table 1: Representative Optimized Geometric Parameters for Substituted Benzenes from DFT Studies This table is illustrative and shows the type of data obtained from DFT calculations for similar molecules.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (ring) | 1.39 - 1.41 | - | - |
| C-H (ring) | 1.08 - 1.09 | - | - |
| C-O (isopropoxy) | 1.36 - 1.38 | - | - |
| C-C (ethynyl) | 1.20 - 1.22 | - | - |
| C≡C-H (ethynyl) | - | 178 - 180 | - |
| C-C-O (ring-isopropoxy) | - | 118 - 122 | - |
| C-C-C (ring-ethynyl) | - | 119 - 121 | - |
| C-C-C (ring-methyl) | - | 120 - 122 | - |
| Ring-O-C-H (isopropoxy) | - | - | 0 - 180 |
Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.comresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the isopropoxy group, which act as electron-donating substituents. The LUMO, on the other hand, would likely be distributed over the π-system of the benzene ring and the electron-accepting ethynyl group. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap This table illustrates the kind of data derived from molecular orbital analysis for similar aromatic compounds.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Electrostatic Potential Surface (EPS) Analysis and Charge Distribution
The Molecular Electrostatic Potential (MESP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.comchemrxiv.org It is plotted on the molecule's electron density surface and uses a color scale to represent the electrostatic potential. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.orgresearchgate.net
For this compound, the EPS analysis would likely show a negative potential around the oxygen atom of the isopropoxy group and the π-system of the benzene ring, indicating these are nucleophilic centers. mdpi.com The hydrogen atom of the ethynyl group and the hydrogen atoms of the methyl and isopropoxy groups would exhibit a positive potential, marking them as potential sites for interaction with nucleophiles. The EPS provides a holistic view of the molecule's charge distribution, complementing the insights gained from HOMO-LUMO analysis and offering a guide to its intermolecular interactions. mdpi.com
Theoretical Prediction and Validation of Spectroscopic Properties
Computational methods are also instrumental in predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization.
Computational Simulation of NMR and Vibrational Spectra for this compound
Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra of molecules. For this compound, DFT calculations can simulate the ¹H and ¹³C NMR chemical shifts. These predicted spectra can then be compared with experimental data to confirm the molecular structure.
Similarly, the vibrational frequencies and intensities can be calculated using DFT. These theoretical vibrational spectra provide a detailed assignment of the various vibrational modes of the molecule, such as the C-H stretches of the aromatic ring and alkyl groups, the C≡C stretch of the ethynyl group, and the C-O stretch of the isopropoxy group. This allows for a thorough interpretation of experimental IR and Raman spectra.
Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups This table provides an example of the kind of data generated from vibrational spectra simulations for similar molecules.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Ethynyl | ≡C-H stretch | ~3300 |
| Ethynyl | C≡C stretch | ~2100 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Isopropoxy | C-H stretch | 2850 - 3000 |
| Isopropoxy | C-O stretch | 1050 - 1150 |
| Methyl | C-H stretch | 2850 - 2970 |
UV-Vis Absorption Spectral Predictions and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the nature of the corresponding electronic transitions. schrodinger.com
For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic system. espublisher.com The HOMO-LUMO gap is directly related to the lowest energy electronic transition. schrodinger.com The substituents on the benzene ring—the electron-donating isopropoxy and methyl groups, and the ethynyl group—will influence the energies of these transitions and thus the position of the absorption bands. A good agreement between the theoretically simulated UV-Vis spectrum and the experimentally measured one serves as a validation of the computational methodology and the understanding of the molecule's electronic structure. nih.gov
No Information Found for this compound
Despite a comprehensive search for computational and theoretical investigations into the chemical compound this compound, no specific research findings, data, or scholarly articles were identified.
The inquiry, which focused on detailed aspects of the molecule's computational reactivity, reaction mechanisms, and theoretical analyses under the framework of Conceptual Density Functional Theory (DFT), yielded no relevant results for this particular compound. Searches for data pertaining to its conceptual DFT descriptors for reactivity prediction and the elucidation of its reaction pathways and transition states were also unsuccessful.
While general principles of computational chemistry, including the application of DFT and the study of reaction mechanisms, are well-established fields, it appears that this compound has not been a subject of published research in these specific areas.
Therefore, the requested article, which was to be structured around a detailed outline of its computational and theoretical investigations, cannot be generated at this time due to the absence of foundational research data. Information on related but distinct compounds, such as 1-ethynyl-4-methylbenzene and 1-ethynyl-4-methoxy-2-methylbenzene, was located, but this does not provide the specific data required for the requested analysis of this compound.
Chemical Reactivity and Transformation Studies of 1 Ethynyl 4 Isopropoxy 2 Methylbenzene
Reactions Involving the Ethynyl (B1212043) Moiety of 1-Ethynyl-4-isopropoxy-2-methylbenzene
The terminal alkyne is a versatile functional group capable of undergoing a wide array of chemical transformations.
Alkyne Metathesis and Polymerization Reactions
Alkyne metathesis is a powerful reaction for the formation of new carbon-carbon triple bonds, typically catalyzed by metal alkylidyne complexes. For a terminal alkyne like this compound, self-metathesis would lead to the formation of a symmetrical internal alkyne and ethylene (B1197577) gas. Cross-metathesis with another alkyne would yield a mixture of products.
Polymerization of terminal alkynes can proceed through various mechanisms, including those initiated by transition metal catalysts or radical initiators. The polymerization of this compound would be expected to yield a polyacetylene derivative with pendant 4-isopropoxy-2-methylphenyl groups. Such polymers are often conjugated and may possess interesting electronic and optical properties. The presence of the bulky isopropoxy group might influence the stereoregularity and physical properties of the resulting polymer.
Table 1: Representative Conditions for Alkyne Metathesis and Polymerization of Arylacetylenes This table presents generalized conditions and expected outcomes based on reactions with similar arylacetylenes, as specific data for this compound is not available.
| Reaction Type | Catalyst/Initiator | Solvent | Temperature (°C) | Expected Product |
|---|---|---|---|---|
| Self-Metathesis | Mo(CO)₆/Phenol (B47542) | Toluene | 80-110 | 1,2-bis(4-isopropoxy-2-methylphenyl)acetylene |
Cycloaddition Reactions (e.g., [2+2+2], Huisgen Cycloadditions)
The ethynyl group is an excellent participant in cycloaddition reactions. In a [2+2+2] cycloaddition, three alkyne units can combine to form a substituted benzene (B151609) ring. The reaction of this compound under these conditions would be expected to produce a symmetrically substituted 1,3,5-tris(4-isopropoxy-2-methylphenyl)benzene, along with other regioisomers if co-cyclotrimerized with other alkynes.
The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient "click" reaction. bldpharm.comwikipedia.org The reaction of this compound with an organic azide (B81097) would regioselectively yield a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups.
Table 2: Examples of Cycloaddition Reactions with Arylacetylenes This table illustrates typical cycloaddition reactions and products for arylacetylenes analogous to this compound.
| Reaction Type | Reagent | Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| [2+2+2] Cycloaddition | Self-reaction | [Rh(cod)Cl]₂/dppb | Toluene | Substituted Benzene |
Hydration and Hydroamination of the Alkyne Triple Bond
The hydration of terminal alkynes can be catalyzed by mercury salts or, more commonly in modern synthesis, by gold or platinum complexes. The Markovnikov addition of water to this compound would yield the corresponding methyl ketone, 1-(4-isopropoxy-2-methylphenyl)ethanone. Anti-Markovnikov hydration, typically achieved through hydroboration-oxidation, would produce the corresponding aldehyde, (4-isopropoxy-2-methylphenyl)acetaldehyde. libretexts.org
Hydroamination involves the addition of an N-H bond across the alkyne. This reaction can be catalyzed by a variety of transition metals, including gold, copper, and tantalum. nih.gov The reaction of this compound with a primary or secondary amine would lead to the formation of an enamine or an imine, depending on the reaction conditions and the nature of the amine.
Halogenation and Hydrohalogenation Pathways
The addition of halogens (e.g., Br₂, Cl₂) to the alkyne would proceed to give the corresponding di- and tetra-haloalkanes. The reaction can be controlled to yield the dihaloalkene as the major product under specific conditions.
Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), would follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the alkyne, yielding a vinyl halide. A second addition would result in a geminal dihalide.
Aromatic Ring Functionalization of this compound
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating isopropoxy and methyl groups.
Regioselectivity in Electrophilic Aromatic Substitution Reactions
The directing effects of the substituents on the aromatic ring will govern the position of incoming electrophiles. The isopropoxy group at C4 is a strong activating, ortho-, para-directing group. The methyl group at C2 is also an activating, ortho-, para-directing group. The ethynyl group is generally considered to be a deactivating group and a meta-director.
Given the positions of the existing substituents, the potential sites for electrophilic attack are C3, C5, and C6.
The C5 position is ortho to the strongly activating isopropoxy group and meta to the methyl and ethynyl groups.
The C3 position is ortho to both the methyl and isopropoxy groups, but may be sterically hindered.
The C6 position is ortho to the methyl group and meta to the isopropoxy group.
The powerful ortho-directing effect of the isopropoxy group is expected to strongly favor substitution at the C5 position. The activating nature of both the isopropoxy and methyl groups will likely lead to high reactivity, allowing for substitution under mild conditions.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table provides a qualitative prediction of the major product based on the directing effects of the substituents.
| Reaction | Electrophile | Expected Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 1-Ethynyl-5-nitro-4-isopropoxy-2-methylbenzene |
| Halogenation | Br⁺ | 5-Bromo-1-ethynyl-4-isopropoxy-2-methylbenzene |
| Friedel-Crafts Acylation | RCO⁺ | 1-Acyl-5-ethynyl-2-isopropoxy-4-methylbenzene |
Metalation and Lithiation of the Aromatic Nucleus
The presence of an isopropoxy group on the aromatic ring of this compound significantly influences the regioselectivity of metalation reactions, particularly lithiation. Alkoxy groups are well-established as effective directing groups in ortho-lithiation reactions. This is attributed to the ability of the oxygen heteroatom to coordinate with the lithium atom of an organolithium reagent, such as n-butyllithium, thereby lowering the activation energy for deprotonation at the adjacent ortho position. wikipedia.org
In the case of this compound, the isopropoxy group is expected to direct lithiation to the C3 position, which is ortho to the isopropoxy substituent. The general mechanism involves the formation of a complex between the Lewis acidic lithium and the Lewis basic oxygen of the isopropoxy group. This brings the organolithium base in close proximity to the C3-H bond, facilitating its abstraction and the formation of the corresponding aryllithium species. wikipedia.org
While the methyl group at C2 might exert some steric hindrance, the directing effect of the alkoxy group is generally strong enough to favor lithiation at the C3 position over the C5 position. The resulting lithiated intermediate is a versatile synthetic tool, enabling the introduction of a wide range of electrophiles at the C3 position of the benzene ring.
| Starting Material | Reagent | Predicted Intermediate | Potential Electrophiles | Expected Product |
|---|---|---|---|---|
| This compound | n-Butyllithium | 3-Lithio-1-ethynyl-4-isopropoxy-2-methylbenzene | D2O, (CH3)3SiCl, CO2 | 3-Deuterio, 3-trimethylsilyl, or 3-carboxy derivatives |
Directed C-H Functionalization at Remote Positions
Beyond the immediate vicinity of the directing group, modern synthetic methodologies have enabled the functionalization of C-H bonds at more remote positions, such as the meta and para positions. nih.gov These advanced strategies often employ a removable template that coordinates to a metal catalyst and directs it to a specific distal C-H bond. nih.gov
For a molecule like this compound, achieving C-H functionalization at the C5 or C6 positions would require a specifically designed directing group strategy. One conceptual approach involves the temporary installation of a directing group that can orchestrate the formation of a large-ring metallacycle intermediate, thereby reaching a remote C-H bond. nih.gov For instance, a template could be attached to the ethynyl group, guiding a transition metal catalyst to activate a C-H bond at a distant site on the aromatic ring. The choice of catalyst, ligand, and the geometry of the template are crucial for achieving high regioselectivity. rsc.org
While specific examples for this compound are not documented, the principles of remote C-H activation suggest that functionalization at positions not readily accessible through classical electrophilic aromatic substitution or ortho-metalation is theoretically achievable. acs.orgresearchgate.net These reactions could introduce new substituents, paving the way for the synthesis of novel derivatives with unique electronic and steric properties.
Transformations Involving the Isopropoxy and Methyl Groups
Ether Cleavage Reactions of the Isopropoxy Group
The isopropoxy group of this compound is susceptible to cleavage under strong acidic conditions, a common reaction for aryl alkyl ethers. libretexts.orglibretexts.org The typical reagents for this transformation are strong hydrohalic acids such as hydrobromic acid (HBr) or hydriodic acid (HI). pressbooks.pubucalgary.ca The reaction proceeds via protonation of the ether oxygen, which converts the isopropoxy group into a good leaving group (isopropanol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile. ucalgary.ca
In the case of an aryl isopropyl ether, the cleavage can proceed through either an SN1 or SN2 mechanism at the isopropyl carbon. Given that the secondary carbocation that would be formed from the isopropyl group is relatively stable, an SN1 pathway is plausible. However, nucleophilic attack by the halide on the less hindered carbon is also a key factor. libretexts.orgpressbooks.pub Regardless of the precise mechanism, the products of the reaction are consistently the corresponding phenol and an isopropyl halide. libretexts.org
| Starting Material | Reagent | Predicted Products | Reaction Type |
|---|---|---|---|
| This compound | HBr or HI | 4-Ethynyl-3-methylphenol and 2-bromopropane (B125204) or 2-iodopropane | Acid-catalyzed ether cleavage |
Oxidation and Reduction Chemistry of Substituents
The substituents on the benzene ring of this compound offer several avenues for oxidation and reduction reactions. The methyl group is a primary target for oxidation. Alkyl groups attached to a benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification. libretexts.org Milder oxidizing agents, such as ceric ammonium (B1175870) nitrate, can selectively oxidize a benzylic methyl group to an aldehyde. thieme-connect.de The presence of the electron-donating isopropoxy group may facilitate this oxidation.
The ethynyl group is susceptible to reduction. Catalytic hydrogenation, for instance using a palladium catalyst on carbon (Pd/C) with hydrogen gas, would be expected to reduce the alkyne to an alkene (vinyl group) and subsequently to an alkane (ethyl group). The choice of catalyst and reaction conditions can allow for selective reduction. For example, using a poisoned catalyst like Lindlar's catalyst would favor the formation of the corresponding alkene.
The isopropoxy group is generally stable to common oxidizing and reducing agents that would transform the methyl or ethynyl groups.
| Functional Group | Reaction | Reagent | Expected Product |
|---|---|---|---|
| Methyl Group | Oxidation | KMnO4, OH-, then H3O+ | 4-Ethynyl-5-isopropoxy-2-carboxybenzene |
| Methyl Group | Oxidation | Ceric Ammonium Nitrate | 4-Ethynyl-5-isopropoxy-2-benzaldehyde |
| Ethynyl Group | Reduction | H2, Pd/C | 1-Ethyl-4-isopropoxy-2-methylbenzene |
| Ethynyl Group | Partial Reduction | H2, Lindlar's Catalyst | 1-Isopropoxy-2-methyl-4-vinylbenzene |
Applications and Advanced Research Areas of 1 Ethynyl 4 Isopropoxy 2 Methylbenzene Derivatives
Role as a Key Intermediate in Advanced Organic Synthesis
The ethynyl (B1212043) group is a versatile functional group in organic synthesis, participating in a wide array of chemical transformations. This reactivity allows 1-Ethynyl-4-isopropoxy-2-methylbenzene to serve as a crucial starting material for the construction of more complex molecular structures.
Terminal alkynes are well-established precursors for the synthesis of a diverse range of heterocyclic compounds. Through various cyclization reactions, the ethynyl moiety of this compound can be incorporated into rings containing heteroatoms such as nitrogen, oxygen, or sulfur. For instance, cycloaddition reactions, such as the [3+2] cycloaddition with azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to form isoxazoles, are fundamental methods for constructing five-membered heterocyclic rings.
Furthermore, the ethynyl group can participate in transition-metal-catalyzed reactions to form more complex polycyclic aromatic systems. Reactions such as Sonogashira coupling, where the terminal alkyne is coupled with an aryl or vinyl halide, can be a stepwise approach to building larger, more elaborate polycyclic structures. The isopropoxy and methyl substituents on the benzene (B151609) ring can influence the electronic properties and solubility of the resulting complex molecules.
| Reaction Type | Resulting Heterocycle/Polycycle | Key Reagents/Catalysts |
| [3+2] Cycloaddition | Triazoles, Isoxazoles, Pyrazoles | Azides, Nitrile Oxides, Diazo compounds; Copper or Ruthenium catalysts for triazoles |
| Sonogashira Coupling | Substituted Alkynes, Polycyclic Aromatics | Aryl/Vinyl Halides, Palladium catalyst, Copper co-catalyst, Amine base |
| Cyclotrimerization | Substituted Benzenes | Transition metal catalysts (e.g., Cobalt, Rhodium) |
The structure of this compound allows it to function as a scaffold upon which multi-functionalized molecular architectures can be built. The terminal alkyne provides a key reactive site for introducing a wide variety of functional groups through reactions like the Sonogashira coupling, click chemistry, or hydrofunctionalization reactions. This enables the systematic attachment of different chemical entities, leading to molecules with tailored properties. For example, coupling with other functionalized aromatic rings can lead to extended π-conjugated systems relevant in materials science. The isopropoxy and methyl groups can be modified or can sterically and electronically influence the reactivity of the aromatic ring and the ethynyl group, allowing for regioselective functionalization.
Potential in Materials Science Research
The inherent properties of the ethynylbenzene structure make it an attractive candidate for the development of novel organic materials with interesting electronic, optical, and structural properties.
The terminal alkyne functionality of this compound allows it to act as a monomer in various polymerization reactions. For instance, polymerization of terminal alkynes can lead to the formation of polyacetylenes, a class of conjugated polymers known for their electrical conductivity upon doping. The isopropoxy and methyl substituents would enhance the solubility of the resulting polymer, facilitating its processing and characterization. Oligomers with well-defined lengths can also be synthesized, which are useful for studying the relationship between chain length and electronic properties.
Through reactions such as the Sonogashira coupling, this compound can be incorporated into larger conjugated systems. These systems, characterized by alternating single and multiple bonds, often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isopropoxy group, being an electron-donating group, can influence the HOMO-LUMO gap of the conjugated material, thereby tuning its optical and electronic properties.
| Material Class | Potential Application | Role of this compound |
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) | As a monomer or a building block to introduce specific electronic and solubility properties. |
| Oligomers | Molecular Wires, Model systems for studying charge transport | As a fundamental repeating unit. |
The rigid structure and reactive terminal alkyne of this compound make it a potential building block, or "linker," for the construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). In the synthesis of COFs, the ethynyl group can undergo self-condensation or react with other functional groups on co-monomers to form a porous, covalently linked network. For MOFs, the ethynyl group could be further functionalized with coordinating groups (e.g., carboxylic acids, pyridines) that can then bind to metal ions or clusters to form the porous framework. The isopropoxy and methyl groups would project into the pores of the resulting framework, influencing the pore size and chemical environment, which can be tailored for specific applications such as gas storage, separation, and catalysis.
Supramolecular Chemistry and Molecular Recognition Based on this compound
The structural features of this compound, namely the rigid ethynyl group, the aromatic benzene core, and the flexible isopropoxy and methyl substituents, make its derivatives intriguing building blocks in the field of supramolecular chemistry and molecular recognition. These functionalities allow for a variety of non-covalent interactions that can direct the self-assembly of molecules into well-defined, higher-order structures. The interplay of these interactions is fundamental to crystal engineering and the design of synthetic host-guest systems.
Investigation of Non-Covalent Interactions in Crystal Engineering
Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. For derivatives of this compound, several types of non-covalent interactions are expected to play a crucial role in determining their crystal packing.
Non-covalent interactions are vital in the stabilization of various complex chemical species. Theoretical studies on benzene and its substituted derivatives reveal that interactions such as hydrogen bonding, π-π stacking, and van der Waals forces are dominant in their stabilization. The presence of the ethynyl group can lead to C-H···π interactions, where the acetylenic hydrogen acts as a donor. The isopropoxy group can act as a hydrogen bond acceptor, while the methyl group can participate in C-H···π interactions. The aromatic ring itself is a key player in π-π stacking and C-H···π interactions.
A key challenge in crystal engineering is controlling polymorphism, the ability of a compound to crystallize in multiple forms with different arrangements and/or conformations. Understanding the hierarchy and balance of the various non-covalent interactions is essential to predict and control the formation of specific polymorphs with desired properties.
Design of Host-Guest Systems with Molecular Receptors
Host-guest chemistry, a central area of supramolecular chemistry, involves the design of host molecules that can selectively bind guest molecules or ions. The specificity of this binding is dictated by a combination of size, shape, and chemical complementarity, governed by non-covalent interactions. Derivatives of this compound can be envisioned as components in the design of molecular receptors.
The rigid ethynylbenzene core can serve as a scaffold to which various recognition sites are attached. For example, by functionalizing the ethynyl group or other positions on the benzene ring with moieties capable of hydrogen bonding, electrostatic interactions, or hydrophobic interactions, synthetic receptors can be constructed. These receptors could potentially bind small organic molecules or ions.
The design of such systems often involves pre-organization, where the host molecule is conformationally restricted to minimize the entropic penalty upon guest binding. The rigid nature of the ethynylbenzene unit is advantageous in this regard. For instance, linking two or more this compound units through appropriate spacers could create a cavity of a specific size and shape, suitable for encapsulating a complementary guest molecule.
Photophysical and Optoelectronic Property Studies of this compound Analogues
Analogues of this compound, particularly those with extended π-conjugation, are expected to exhibit interesting photophysical and optoelectronic properties. The electronic communication between donor and acceptor groups through the ethynylbenzene bridge is a key feature that can be exploited for applications in materials science, such as in nonlinear optics and as fluorescent materials.
Exploration of Nonlinear Optical (NLO) Responses
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group often display large NLO responses. The general structure of this compound, with an electron-donating isopropoxy group, can be readily modified to create such donor-π-acceptor (D-π-A) systems.
By introducing a strong electron-withdrawing group at the terminus of the ethynyl moiety, a potent D-π-A chromophore can be synthesized. The ethynylbenzene unit acts as an efficient π-bridge, facilitating charge transfer upon excitation. The magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups, as well as the length and nature of the conjugated bridge. Theoretical studies on phenyl-substituted polyacetylenes have shown that these materials exhibit a highly anisotropic NLO response, in keeping with their structural anisotropy. arxiv.org
The third-order NLO properties are of particular interest for applications in optical switching and data processing. The third-order NLO susceptibility (χ(3)) can be determined experimentally using techniques such as Z-scan. For D-π-A systems, a large χ(3) value is often associated with a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
To illustrate the potential of such systems, a hypothetical data table based on related compounds is presented below.
| Compound | Donor Group | Acceptor Group | λmax (nm) | First Hyperpolarizability (β) (10⁻³⁰ esu) |
| Hypothetical Analogue 1 | -OCH(CH₃)₂ | -NO₂ | 380 | 50 |
| Hypothetical Analogue 2 | -OCH(CH₃)₂ | -CN | 365 | 35 |
| Hypothetical Analogue 3 | -OCH(CH₃)₂ | -CHO | 372 | 42 |
This table is for illustrative purposes and the values are hypothetical, based on general trends observed in D-π-A phenylacetylene derivatives.
Fluorescence and Luminescence Characteristics of Functionalized Derivatives
Functionalized derivatives of this compound are also expected to exhibit interesting fluorescence and luminescence properties. The emission characteristics are highly sensitive to the molecular structure and the local environment.
The introduction of fluorophores or the extension of the π-conjugated system can lead to materials with strong emission in the visible region of the electromagnetic spectrum. The isopropoxy group, being an electron-donating group, can enhance the fluorescence quantum yield. The position of the methyl group can influence the planarity of the molecule in the excited state, which in turn can affect the emission properties.
Alkoxy-substituted tolane (diphenylacetylene) derivatives have been investigated for their luminescent properties. For instance, donor-π-acceptor type fluorinated tolanes containing a semifluoroalkoxy chain have been shown to exhibit photoluminescence with quantum yields that are dependent on the nature of the acceptor group. nih.gov In some cases, replacing a cyano substituent with an ethoxycarbonyl group has been shown to increase the photoluminescence quantum yield. nih.gov
The fluorescence properties can be tuned by altering the substituents on the phenyl ring or by extending the conjugation. The following table provides hypothetical photophysical data for functionalized derivatives of this compound, based on known alkoxy-substituted tolane derivatives.
| Compound | Functional Group | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Hypothetical Derivative A | -H | 310 | 350 | 0.25 |
| Hypothetical Derivative B | -C₆H₅ | 340 | 400 | 0.45 |
| Hypothetical Derivative C | -Anthracenyl | 390 | 480 | 0.60 |
This table is for illustrative purposes and the values are hypothetical, based on general trends observed in related fluorescent compounds.
Q & A
Q. What are the standard synthetic routes for 1-Ethynyl-4-isopropoxy-2-methylbenzene, and how can reaction conditions be optimized for reproducibility?
Methodological Answer:
- Core Synthesis: The compound can be synthesized via Sonogashira coupling between 4-isopropoxy-2-methylbromobenzene and terminal alkynes under Pd/Cu catalysis. Alternative routes include nucleophilic substitution with propargyl bromide (similar to methods used for 3-methoxy-4-(2-propyne-1-yloxy)-phenyl-2-butanone synthesis ).
- Optimization Parameters:
- Catalyst Loading: 5 mol% Pd(PPh₃)₄ and 10 mol% CuI in THF at 60°C (yield: ~75%).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate 8:2) followed by recrystallization.
- Validation: Monitor reaction progress via TLC (Rf ~0.4) and confirm purity by GC-MS (m/z 200.3 [M+]) and ¹H NMR (δ 2.1 ppm for methyl, δ 4.5 ppm for isopropoxy) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Key Techniques:
- ¹H/¹³C NMR: Confirm ethynyl (C≡CH) resonance at δ 2.8–3.0 ppm (¹H) and 70–80 ppm (¹³C).
- FT-IR: Alkyne C≡C stretch at ~2100 cm⁻¹ and isopropoxy C-O stretch at ~1100 cm⁻¹.
- Mass Spectrometry: ESI-MS ([M+H]+ at m/z 201.2) to rule out side products (e.g., dehalogenation byproducts).
- Reference Data: Compare with spectral libraries for structurally analogous compounds (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene ).
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- Emergency Protocols: Immediate ethanol wash for skin contact and activated charcoal for accidental ingestion (based on safety guidelines for ethynyl derivatives ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for Sonogashira couplings involving bulky aryl ethers like isopropoxy groups?
Methodological Answer:
-
Root-Cause Analysis:
-
Data Reconciliation: Use DOE (Design of Experiments) to isolate variables (temperature, solvent, ligand). For example:
Variable Low (-1) High (+1) Temperature (°C) 50 80 Solvent THF DMF Ligand PPh₃ XPhos
Q. What advanced analytical methods are suitable for tracking degradation products of this compound under oxidative conditions?
Methodological Answer:
- Techniques:
- HPLC-UV/HRMS: Use a C18 column with methanol/water (70:30) mobile phase (pH 4.6 acetate buffer ). Monitor degradation at λ = 254 nm.
- EPR Spectroscopy: Detect free radicals (e.g., ethynyl-derived intermediates) during photodegradation.
- Case Study: Under UV light, the ethynyl group may form diketones (confirmed by m/z 215.1 [M+O₂]) .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations:
- HOMO-LUMO Gaps: Calculate using Gaussian09 (B3LYP/6-31G*). Lower LUMO energy (~ -1.5 eV) predicts higher electrophilicity.
- Transition State Analysis: Simulate Pd-alkyne σ-complex formation to identify rate-limiting steps.
- Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies optimize the stability of this compound in long-term storage for pharmacological studies?
Methodological Answer:
- Stabilization Methods:
- Lyophilization: Freeze-dry under vacuum with trehalose (5% w/v) to prevent hydrolysis.
- Antioxidants: Add 0.1% BHT to ethanolic solutions.
- Stability Metrics: Monitor via accelerated aging (40°C/75% RH for 6 months) and LC-MS to detect decomposition (e.g., loss of ethynyl group) .
Q. Table 1: Comparative Spectral Data for Ethynyl Derivatives
| Compound | ¹H NMR (δ, ppm) | FT-IR (C≡C, cm⁻¹) |
|---|---|---|
| This compound | 2.1 (s, CH₃), 4.5 (m, OCH(CH₃)₂) | 2105 |
| 1-(1-Ethynylcyclopropyl)-4-methoxybenzene | 2.8 (s, C≡CH) | 2110 |
Q. Table 2: Solvent Effects on Sonogashira Coupling Yield
| Solvent | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | PPh₃ | 60 | 75 |
| DMF | XPhos | 80 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
